3-(4-Methyl-3-nitrophenoxy)piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
3-(4-methyl-3-nitrophenoxy)piperidine |
InChI |
InChI=1S/C12H16N2O3/c1-9-4-5-10(7-12(9)14(15)16)17-11-3-2-6-13-8-11/h4-5,7,11,13H,2-3,6,8H2,1H3 |
InChI Key |
PIEVXWOZOJHPHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2CCCNC2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 4 Methyl 3 Nitrophenoxy Piperidine
General Approaches to Piperidine (B6355638) Ring Formation
The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. nih.gov Consequently, a multitude of synthetic methods for its construction have been developed. These can be broadly categorized into several approaches, including the hydrogenation of pyridine (B92270) precursors, intramolecular cyclization reactions, and multicomponent reactions. nih.govnih.gov While pyridine hydrogenation is a common method, this discussion will focus on intramolecular cyclization and multicomponent strategies as they offer versatile pathways to substituted piperidines.
Intramolecular Cyclization Reactions in Piperidine Synthesis
Intramolecular cyclization is a powerful strategy for the formation of the piperidine ring, typically involving the formation of a new carbon-nitrogen or carbon-carbon bond on a pre-functionalized acyclic precursor. nih.gov This approach allows for a high degree of control over the substitution pattern and stereochemistry of the resulting piperidine.
Radical-mediated cyclizations offer a robust method for the construction of piperidine rings under mild conditions. nih.gov These reactions typically involve the generation of a radical species which then undergoes an intramolecular addition to an unsaturated moiety, such as an alkene or alkyne, to form the cyclic structure.
One common approach involves the use of a radical initiator, such as triethylborane, to trigger a cascade of reactions. nih.gov For instance, 1,6-enynes can be utilized as precursors for the synthesis of polysubstituted alkylidene piperidines through a complex radical cascade. nih.gov Another strategy involves the photoredox-catalyzed generation of an aryl radical from a linear aryl halide precursor. This radical can then undergo regioselective cyclization onto a tethered olefin, followed by a hydrogen-atom transfer to yield the spirocyclic piperidine. nih.gov This method is advantageous due to its mild reaction conditions and avoidance of toxic reagents. nih.gov
Recent advancements have also focused on enantioselective radical-mediated reactions. For example, a chiral copper catalyst can be employed to intercept an N-centered radical relay in a Hofmann-Löffler-Freytag (HLF) type reaction, leading to the enantioselective δ C-H cyanation of acyclic amines. nih.gov The resulting δ-amino nitriles can then be converted into a variety of chiral piperidines. nih.gov This strategy highlights the potential for controlling stereochemistry in radical-based piperidine syntheses.
| Technique | Precursor Type | Key Reagents/Catalysts | Advantages | Reference |
|---|---|---|---|---|
| Radical Cascade of 1,6-enynes | 1,6-enynes | Triethylborane (radical initiator) | Formation of polysubstituted piperidines. | nih.gov |
| Photoredox-Catalyzed Spirocyclization | Linear aryl halides with tethered olefins | Organic photoredox catalyst, trialkylamine | Mild conditions, avoids toxic reagents, forms complex spirocyclic systems. | nih.gov |
| Enantioselective δ C-H Cyanation | Acyclic amines | Chiral copper catalyst | Highly enantioselective, provides access to chiral piperidines. | nih.gov |
Metal-catalyzed reactions are a cornerstone of modern organic synthesis and have been extensively applied to the formation of piperidine rings. digitellinc.com These methods often exhibit high efficiency, selectivity, and functional group tolerance.
Palladium-catalyzed intramolecular hydroamination of unactivated alkenes is a mild and efficient method for constructing the piperidine ring. organic-chemistry.org The use of a tridentate ligand on the palladium catalyst can inhibit β-hydride elimination, favoring the desired hydroamination product. organic-chemistry.org Similarly, gold(I)-catalyzed intramolecular dearomatization/cyclization presents another avenue for piperidine synthesis. nih.gov
More recently, the combination of biocatalysis and metal catalysis has emerged as a powerful strategy. For example, enzymatic C-H oxidation can be used to introduce hydroxyl groups into simple piperidine precursors, which can then undergo Ni-electrocatalytic decarboxylative cross-coupling with aryl iodides to generate complex, three-dimensional piperidine derivatives. chemistryviews.org Metal triflates, such as scandium(III) triflate, have also been shown to catalyze the diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines, providing a route to functionalized piperidines. acs.org
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Palladium with Tridentate Ligand | Intramolecular Hydroamination | Mild conditions, tolerates acid-sensitive groups. | organic-chemistry.org |
| Gold(I) | Intramolecular Dearomatization/Cyclization | Access to complex piperidine structures. | nih.gov |
| Nickel (electrocatalytic) | Decarboxylative Cross-Coupling | Combines biocatalysis and metal catalysis for complex derivatives. | chemistryviews.org |
| Scandium(III) Triflate | Nucleophilic Substitution | Diastereoselective synthesis of functionalized piperidines. | acs.org |
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and organocatalytic desymmetrization offers a unique approach to chiral piperidines from prochiral or meso starting materials. nih.gov This strategy involves the use of a small chiral organic molecule to catalyze a reaction that breaks the symmetry of the starting material, leading to an enantioenriched product.
For instance, the desymmetrization of enal-tethered cyclohexane-1,3-diones can be achieved through a tandem annulation reaction that merges iminium and enamine activation. rsc.org This process proceeds through a sequence of oxa-Michael addition, intramolecular aldol (B89426) reaction, and a nih.govnih.gov-amino oxetane (B1205548) rearrangement. rsc.org While this specific example leads to a fused ring system, the underlying principles of organocatalytic desymmetrization can be applied to the synthesis of chiral piperidines. A hybrid bio-organocatalytic cascade has also been reported for the synthesis of 2-substituted piperidines, where a transaminase generates a key reactive intermediate for a subsequent Mannich reaction. nih.gov
Multicomponent Reactions for Substituted Piperidines
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. scispace.com MCRs are particularly well-suited for the synthesis of highly substituted piperidines in a convergent and atom-economical manner. scispace.comacs.org
A common MCR for piperidine synthesis involves the one-pot condensation of an aldehyde, an amine, and a β-ketoester. scispace.com This reaction can be catalyzed by various catalysts, including environmentally friendly options like sodium lauryl sulfate (B86663) in water. scispace.com The mechanism is believed to involve the initial formation of an enamine and an imine, which then undergo an intermolecular Mannich-type reaction followed by cyclization. scispace.com
Another example is a four-component reaction between substituted nitrostyrenes, aromatic aldehydes, ammonium (B1175870) acetate, and dialkyl malonates to produce polysubstituted 2-piperidinones. acs.org These reactions often exhibit high stereoselectivity. The diversity of the final products can be easily achieved by simply varying the starting materials. acs.orgacs.org
Strategies for Aryl Ether Formation
The formation of the aryl ether bond is the second key transformation in the synthesis of 3-(4-Methyl-3-nitrophenoxy)piperidine. Several classical and modern methods are available for this purpose, with the Ullmann condensation and Buchwald-Hartwig amination being prominent examples of copper- and palladium-catalyzed cross-coupling reactions, respectively.
The Ullmann condensation is a traditional method for forming aryl ethers by reacting an aryl halide with an alcohol in the presence of a copper catalyst, often at high temperatures. wikipedia.org The reaction typically requires an aryl halide activated by electron-withdrawing groups. wikipedia.org Modern variations of the Ullmann reaction utilize soluble copper catalysts and can proceed under milder conditions. wikipedia.orgacs.org The mechanism involves the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org
The Buchwald-Hartwig amination, while primarily known for C-N bond formation, has been adapted for the synthesis of aryl ethers (C-O coupling). wikipedia.orgjk-sci.com This palladium-catalyzed reaction couples an aryl halide with an alcohol. wikipedia.org The Buchwald-Hartwig approach often offers milder reaction conditions and a broader substrate scope compared to the classical Ullmann condensation. wikipedia.orgorganic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alcohol, deprotonation, and reductive elimination to form the aryl ether and regenerate the catalyst. jk-sci.com
Other modern methods for aryl ether formation include the use of reagents like PhenoFluor, which enables the direct coupling of phenols and alcohols. nih.govresearchgate.net Transition-metal-free approaches, such as the O-arylation of alcohols with diaryliodonium salts, have also been developed. organic-chemistry.org
| Reaction | Catalyst | Key Reactants | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|---|
| Ullmann Condensation | Copper (or copper salts) | Aryl halide, Alcohol | High temperatures, polar solvents | Well-established, useful for electron-poor aryl halides. | wikipedia.orgacs.org |
| Buchwald-Hartwig C-O Coupling | Palladium with phosphine (B1218219) ligands | Aryl halide, Alcohol | Milder temperatures, various solvents | Broader substrate scope, milder conditions than classical Ullmann. | wikipedia.orgorganic-chemistry.org |
| PhenoFluor-Mediated Etherification | - | Phenol (B47542), Alcohol, PhenoFluor | Moderate to elevated temperatures | Direct use of phenols and alcohols, broad functional group tolerance. | nih.govresearchgate.net |
| Diaryliodonium Salt Arylation | - (Transition-metal-free) | Diaryliodonium salt, Alcohol | Mild conditions | Avoids transition metals. | organic-chemistry.org |
Nucleophilic Aromatic Substitution with Nitrophenols
Nucleophilic Aromatic Substitution (SNAr) is a primary method for forming the aryl ether bond in the target molecule. This reaction is viable due to the presence of the electron-withdrawing nitro group on the aromatic ring. Electron-withdrawing groups, particularly when positioned ortho or para to the leaving group, activate the aryl halide towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. youtube.comlibretexts.orglibretexts.org
In a typical SNAr approach to this compound, the alkoxide of 3-hydroxypiperidine (B146073) acts as the nucleophile, displacing a suitable leaving group (commonly a halide, such as fluoride (B91410) or chloride) from the 4-methyl-3-nitrophenyl ring. The reaction generally proceeds in two steps: nucleophilic addition to form the resonance-stabilized carbanion, followed by the elimination of the leaving group to restore aromaticity. libretexts.org
The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group of 3-hydroxypiperidine, thereby generating the more potent piperidin-3-oxide nucleophile.
Key Reactants:
N-protected 3-hydroxypiperidine
1-Fluoro-4-methyl-2-nitrobenzene or 1-Chloro-4-methyl-2-nitrobenzene
A suitable base (e.g., sodium hydride, potassium carbonate)
A polar aprotic solvent (e.g., DMF, DMSO)
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |
| N-Boc-3-hydroxypiperidine | 1-Fluoro-4-methyl-2-nitrobenzene | NaH | DMF | 0 °C to room temp. |
| 3-Hydroxypiperidine | 1-Chloro-4-methyl-2-nitrobenzene | K2CO3 | DMSO | Elevated temp. (e.g., 80-120 °C) |
Metal-Catalyzed Etherification Reactions (e.g., Ullmann, Buchwald-Hartwig type with modifications for oxygen)
Modern synthetic chemistry offers powerful metal-catalyzed cross-coupling reactions for the formation of C-O bonds, which can be applied to the synthesis of this compound. These methods often provide milder conditions and broader substrate scope compared to traditional SNAr reactions.
Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that couples an alcohol with an aryl halide to form a diaryl ether or an alkyl aryl ether. wikipedia.orgorganic-chemistry.org In the context of synthesizing the target molecule, this would involve the reaction of 3-hydroxypiperidine with a halo-substituted 4-methyl-3-nitrophenol (B15662) derivative. Traditional Ullmann reactions required harsh conditions, such as high temperatures (often over 200 °C) and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern modifications using ligands like phenanthroline or diamines allow the reaction to proceed under milder conditions with catalytic amounts of a copper(I) salt (e.g., CuI). wikipedia.org
Buchwald-Hartwig O-Arylation: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for C-O bond formation. organic-chemistry.orgwikipedia.org This method is highly versatile and tolerates a wide range of functional groups. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by reaction with an alcohol and subsequent reductive elimination to yield the aryl ether. libretexts.org The choice of phosphine ligand is crucial for the efficiency of the reaction. wikipedia.org For the synthesis of this compound, this reaction would couple 3-hydroxypiperidine with an appropriate aryl halide or triflate.
| Reaction Type | Catalyst | Ligand | Base | Solvent | Typical Conditions |
| Ullmann Condensation | CuI (catalytic) | 1,10-Phenanthroline | Cs2CO3 | Toluene or Dioxane | 80-110 °C |
| Buchwald-Hartwig O-Arylation | Pd(OAc)2 or Pd2(dba)3 | Biarylphosphine (e.g., XPhos, RuPhos) | NaOt-Bu or K3PO4 | Toluene or Dioxane | 80-110 °C |
Convergent and Divergent Synthesis of this compound
Route Design and Precursor Selection
A convergent synthesis involves preparing the two key fragments of the molecule—the piperidine ring and the nitrophenyl group—separately before coupling them in a final step. This approach is often efficient as it allows for the optimization of each fragment's synthesis independently.
Piperidine Precursor: A common and versatile precursor is N-protected 3-hydroxypiperidine. The protecting group (e.g., Boc, Cbz) prevents side reactions at the nitrogen atom during the coupling step. Alternatively, piperidin-3-one (B1582230) can be used, which would require a reduction step before or after the coupling. dtic.milnih.gov
Aromatic Precursor: The choice of the aromatic precursor depends on the coupling strategy. For SNAr, 1-fluoro-4-methyl-2-nitrobenzene is highly effective. For metal-catalyzed reactions, 1-bromo-4-methyl-2-nitrobenzene or 4-methyl-3-nitrophenol could be used.
A divergent synthesis, on the other hand, would involve creating a common intermediate that can be elaborated into a library of related compounds. For instance, after synthesizing this compound, the nitro group could be reduced to an amine, which could then be further functionalized, creating a series of analogs from a single precursor.
Sequential Functional Group Interconversions and Coupling Reactions
A typical convergent synthesis sequence would proceed as follows:
Protection: The nitrogen of commercially available 3-hydroxypiperidine is protected, for example, with di-tert-butyl dicarbonate (B1257347) to form N-Boc-3-hydroxypiperidine.
Coupling: The protected piperidinol is coupled with the chosen aromatic precursor (e.g., 1-fluoro-4-methyl-2-nitrobenzene) via an SNAr or metal-catalyzed reaction as described above.
Deprotection: The N-protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the final product, this compound.
This sequence ensures high yields and minimizes side reactions, making it a robust and reliable route to the target compound.
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
The piperidine ring in this compound contains a stereocenter at the C3 position. Therefore, the compound exists as a pair of enantiomers, (R)- and (S)-3-(4-Methyl-3-nitrophenoxy)piperidine. The synthesis of a single enantiomer is often crucial for pharmaceutical applications and requires stereoselective methods.
Asymmetric Induction in Key Reaction Steps
Achieving an enantiomerically pure final product can be accomplished through several strategies:
Chiral Pool Synthesis: The synthesis can start from an enantiomerically pure precursor. For example, using commercially available (R)- or (S)-3-hydroxypiperidine as the starting material in the coupling reactions described above will directly lead to the corresponding enantiomer of the final product.
Chiral Resolution: A racemic mixture of this compound can be synthesized and then separated into its individual enantiomers. This is typically done by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid), which can then be separated by crystallization. google.com
Asymmetric Catalysis: An asymmetric reaction can be used to set the stereocenter. For example, the asymmetric hydrogenation of a pyridine precursor can yield a chiral piperidine. nih.gov More advanced methods involve rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) derivative to install the aryl group with high enantioselectivity. snnu.edu.cn This approach creates the C3 stereocenter in a controlled manner, leading to an enantioenriched product.
| Strategy | Description | Key Reagents/Methods |
| Chiral Pool Synthesis | Utilizes an enantiopure starting material. | (R)-3-Hydroxypiperidine or (S)-3-Hydroxypiperidine |
| Chiral Resolution | Separates a racemic mixture into enantiomers. | Chiral acids (e.g., tartaric acid, dibenzoyltartaric acid) |
| Asymmetric Catalysis | Creates the stereocenter using a chiral catalyst. | Rh-catalyzed asymmetric reductive Heck reaction, asymmetric hydrogenation |
Chiral Auxiliary-Based Approaches
Chiral auxiliary-based synthesis is a well-established strategy for controlling the stereochemistry of a reaction. This approach involves the temporary incorporation of a chiral molecule, the auxiliary, which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product.
For the synthesis of an enantiomerically pure precursor to this compound, such as a chiral 3-hydroxypiperidine, a chiral auxiliary can be attached to a piperidine precursor. For example, derivatives of naturally occurring chiral molecules like amino acids, terpenes, or carbohydrates can serve as effective chiral auxiliaries. One common strategy involves the use of chiral α-methylbenzylamine to form a chiral imine with a suitable precursor, which then undergoes a diastereoselective reaction.
While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not prevalent in the literature, the general principles can be applied. A plausible synthetic route would involve the following steps:
Attachment of the Chiral Auxiliary: A piperidine precursor, such as a protected glutaraldehyde, could be reacted with a chiral amine, like (R)- or (S)-α-methylbenzylamine, to form a chiral imine.
Diastereoselective Transformation: The resulting chiral imine can then undergo a cyclization reaction, for instance, a Mannich-type reaction, where the chiral auxiliary directs the formation of one diastereomer of the piperidine ring over the other. rsc.org
Functional Group Manipulation: Subsequent chemical transformations would be required to introduce the hydroxyl group at the 3-position of the piperidine ring with the desired stereochemistry.
Removal of the Chiral Auxiliary: The chiral auxiliary is then cleaved from the piperidine ring, often through hydrogenolysis, to yield the enantiomerically enriched 3-hydroxypiperidine precursor.
Etherification: Finally, a Williamson ether synthesis or a modern coupling reaction with 4-methyl-3-nitrophenol would furnish the target molecule.
Different chiral auxiliaries can offer varying levels of diastereoselectivity and may require different conditions for attachment and removal. The choice of auxiliary is critical and often requires empirical optimization for a specific synthetic target.
| Chiral Auxiliary Type | Potential Application in Piperidine Synthesis | Key Features |
| Amino Acid Derivatives | Formation of chiral amides or imines to direct cyclization or functionalization. | Readily available in both enantiomeric forms, can be removed under mild conditions. |
| Carbohydrate Derivatives | Used as chiral templates or auxiliaries in cycloaddition reactions. | Offer a high degree of stereocontrol due to their rigid structures. |
| Terpene-Based Auxiliaries | Can be incorporated into the piperidine precursor to influence the stereochemistry of ring-forming reactions. | Often inexpensive and available in large quantities. |
| Sulfinylamines | Can act as both a nitrogen source and a chiral auxiliary in the synthesis of nitrogen-containing heterocycles. whiterose.ac.uk | The sulfinyl group can be removed under acidic conditions. whiterose.ac.uk |
Green Chemistry Principles in the Synthesis of Related Heterocycles
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pharmaceuticals and their intermediates, including heterocyclic compounds like piperidines.
Solvent Selection and Optimization
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional volatile organic compounds (VOCs) are often flammable, toxic, and contribute to air pollution. Green chemistry encourages the use of safer, more environmentally benign solvents.
For the synthesis of piperidine derivatives and the subsequent etherification step, several greener solvent alternatives can be considered:
Water: When feasible, water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Certain coupling reactions, like some variations of the Ullmann condensation, can be performed in aqueous media. rsc.org
Bio-derived Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), are gaining traction as replacements for traditional ether solvents like THF and dioxane in reactions such as Buchwald-Hartwig couplings. mdpi.com
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a liquid with a lower melting point than the individual components. DESs are often biodegradable, non-toxic, and can be tailored for specific reactions. They have been successfully used in copper-catalyzed Ullmann-type ether synthesis. nih.gov
| Green Solvent | Properties and Applications in Heterocycle Synthesis |
| Water | Non-toxic, non-flammable, abundant. Suitable for certain coupling and cyclization reactions. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, higher boiling point and lower miscibility with water than THF, making it easier to separate. mdpi.com |
| Cyclopentyl methyl ether (CPME) | High boiling point, low peroxide formation, hydrophobic. A good alternative to other ether solvents. mdpi.com |
| Deep Eutectic Solvents (DESs) | Low toxicity, biodegradable, tunable properties. Can act as both solvent and catalyst in some cases. nih.gov |
Catalyst Development for Sustainable Protocols
The development of more efficient and sustainable catalysts is a cornerstone of green chemistry. This includes the use of earth-abundant metals, heterogeneous catalysts that can be easily recovered and reused, and biocatalysts.
In the context of synthesizing this compound, sustainable catalyst development can be applied in several ways:
Earth-Abundant Metal Catalysts: Replacing precious metal catalysts (e.g., palladium, rhodium) with catalysts based on more abundant and less toxic metals like copper or iron is a key goal. Copper catalysts are widely used in Ullmann-type C-O coupling reactions for the synthesis of aryl ethers. chemistryviews.org
Heterogeneous Catalysts: Anchoring catalysts to a solid support allows for easy separation from the reaction mixture, enabling catalyst recycling and reducing metal contamination in the final product. Heterogeneous catalysts for Ullmann-type reactions have been developed, offering improved sustainability. mdpi.com
Biocatalysts: As mentioned in section 2.4.3, enzymes offer a highly efficient and environmentally friendly route to chiral intermediates. The use of whole-cell biocatalysts or immobilized enzymes further enhances the sustainability of these processes.
Microwave-Assisted and Solvent-Free Methodologies
Alternative energy sources, such as microwave irradiation, can significantly reduce reaction times and energy consumption compared to conventional heating methods. tsijournals.com Microwave-assisted organic synthesis (MAOS) has been successfully applied to a wide range of reactions, including the synthesis of heterocyclic compounds and etherification reactions.
The Williamson ether synthesis and Ullmann-type couplings can often be accelerated under microwave irradiation. In some cases, these reactions can be performed under solvent-free conditions, where the reactants are adsorbed onto a solid support and irradiated. This approach completely eliminates the need for a solvent, further enhancing the green credentials of the synthesis. For example, the synthesis of various ethers has been achieved in minutes under microwave irradiation, often with higher yields compared to conventional heating. tsijournals.com
The application of these green chemistry principles to the synthesis of this compound can lead to more sustainable and efficient manufacturing processes, reducing the environmental footprint of this and related pharmaceutical intermediates.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 3 4 Methyl 3 Nitrophenoxy Piperidine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Heterocycles
High-resolution NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For a complex heterocycle like 3-(4-Methyl-3-nitrophenoxy)piperidine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is essential to assign all proton and carbon signals and to establish the molecule's connectivity and conformational preferences.
Based on established principles of chemical shifts and substituent effects, a predicted assignment for the ¹H and ¹³C NMR spectra of this compound is presented below. The electron-withdrawing nitro group and the ether oxygen are expected to significantly influence the chemical shifts of the nearby aromatic and piperidine (B6355638) protons and carbons, respectively.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale for Prediction |
|---|---|---|---|
| Piperidine N-H | ~2.0-3.0 (broad) | - | Typical range for a secondary amine proton; broad due to exchange. |
| Piperidine H-2, H-6 | ~2.8-3.2 | ~45-50 | Adjacent to the nitrogen atom. |
| Piperidine H-3 | ~4.5-4.8 | ~75-80 | Deshielded by the directly attached electronegative phenoxy oxygen. |
| Piperidine H-4, H-5 | ~1.5-2.0 | ~25-35 | Standard aliphatic range for piperidine ring protons. |
| Aromatic H-2' | ~7.5-7.7 | ~115-120 | Ortho to the strongly electron-withdrawing nitro group. |
| Aromatic H-5' | ~7.0-7.2 | ~120-125 | Ortho to the ether linkage and meta to the nitro group. |
| Aromatic H-6' | ~6.9-7.1 | ~110-115 | Ortho to both the ether linkage and the methyl group. |
| Aromatic C-1' | - | ~155-160 | Quaternary carbon attached to the ether oxygen. |
| Aromatic C-3' | - | ~140-145 | Quaternary carbon attached to the nitro group. |
| Aromatic C-4' | - | ~130-135 | Quaternary carbon attached to the methyl group. |
| Methyl (-CH₃) | ~2.4-2.6 | ~15-20 | Typical range for an aryl methyl group. |
While 1D NMR provides initial chemical shift data, 2D NMR techniques are required to assemble the molecular framework. slideshare.netyoutube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. For this molecule, COSY would be critical for tracing the connectivity of the protons within the piperidine ring, showing correlations from H-2 to H-3, H-3 to H-4, and so on. It would also confirm the relationship between the aromatic protons H-5' and H-6'. researchgate.netresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). researchgate.net This technique would definitively link the proton and carbon assignments listed in Table 1, for instance, confirming that the proton signal at ~4.6 ppm corresponds to the carbon signal at ~78 ppm (C-3).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically two or three bonds) between protons and carbons. This is crucial for connecting different fragments of the molecule. Key expected HMBC correlations would include:
A correlation from the piperidine H-3 proton to the aromatic C-1' carbon, unequivocally establishing the ether linkage.
Correlations from the methyl protons to the aromatic carbons C-3', C-4', and C-5', confirming the position of the methyl group.
Correlations from the aromatic H-2' proton to carbons C-4' and C-6', further solidifying the aromatic ring assignments. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net This is invaluable for determining stereochemistry and conformation. For example, NOESY could reveal spatial proximity between the piperidine H-3 proton and the aromatic H-2' or H-6' protons, providing insight into the preferred rotational conformation around the C-O bond.
The piperidine ring exists predominantly in a chair conformation to minimize steric and torsional strain. wikipedia.orgacs.org The key conformational question for this compound is whether the bulky phenoxy substituent at the C-3 position occupies an axial or equatorial position.
Equatorial Conformer: Generally, bulky substituents prefer the equatorial position to avoid steric clashes (1,3-diaxial interactions) with the axial protons at C-1 and C-5. acs.org In this conformation, the H-3 proton would be in the axial position.
Axial Conformer: If the substituent were axial, the H-3 proton would be equatorial.
NOESY and coupling constant analysis can distinguish between these possibilities. An axial H-3 would show large coupling constants (J ≈ 8-12 Hz) to the adjacent axial protons at C-2 and C-4 and would exhibit strong NOESY cross-peaks to other axial protons on the same face of the ring (e.g., H-1 and H-5). mdpi.com Conversely, an equatorial H-3 would display smaller coupling constants (J ≈ 2-5 Hz) to the adjacent protons. NMR relaxation studies, which measure the rates at which nuclear spins return to equilibrium, can also provide detailed information on molecular motion and help to build a more complete picture of the molecule's dynamic conformational landscape in solution.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
HRMS provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₂H₁₆N₂O₃), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the molecular formula with high confidence.
Tandem mass spectrometry (MS/MS) involves inducing fragmentation of the parent ion and analyzing the resulting fragment ions. This provides valuable information about the molecule's structure and connectivity. The fragmentation pathway is dictated by the weakest bonds and the stability of the resulting fragments. nih.govnih.govlibretexts.org
Table 2: Predicted HRMS Fragmentation Pathway for [C₁₂H₁₆N₂O₃+H]⁺
| Proposed Fragment Ion Formula | Calculated Exact Mass (m/z) | Proposed Origin / Fragmentation Pathway |
|---|---|---|
| [C₁₂H₁₇N₂O₃]⁺ | 237.1234 | Protonated molecular ion [M+H]⁺ |
| [C₆H₅NO₃]⁺ | 153.0213 | Cleavage of the ether C-O bond, representing the 4-methyl-3-nitrophenol (B15662) fragment. |
| [C₅H₁₂N]⁺ | 86.0964 | Cleavage of the ether C-O bond, representing the protonated piperidine fragment after rearrangement. |
| [C₁₂H₁₇N₁O]⁺ | 191.1305 | Loss of NO₂ (nitro group) from the molecular ion. A common fragmentation for nitroaromatics. youtube.com |
| [C₁₁H₁₄N₂O₃]⁺ | 224.0999 | Alpha-cleavage adjacent to the piperidine nitrogen with loss of a CH₃ radical from the aromatic ring (less likely) or fragmentation of the piperidine ring itself. |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the exact position of each atom.
While an experimental crystal structure for this compound is not publicly available, a hypothetical analysis would yield definitive information on:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming, for example, the geometry of the aromatic ring and the piperidine chair.
Solid-State Conformation: It would unambiguously establish the conformation of the piperidine ring (expected to be a chair) and the axial or equatorial nature of the phenoxy substituent. researchgate.net
Intermolecular Interactions: The analysis would reveal how molecules pack together in the crystal lattice, highlighting any significant hydrogen bonding (e.g., involving the piperidine N-H) or other non-covalent interactions that stabilize the solid-state structure.
Absolute Stereochemistry: As this compound is chiral (the C-3 of the piperidine is a stereocenter), crystallographic analysis of a resolved enantiomer would determine its absolute configuration (R or S).
Table 3: Hypothetical Key Crystallographic Data
| Parameter | Expected Value / Information Obtained |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c (for a racemate), P2₁ (for a chiral crystal) |
| Piperidine Ring Conformation | Chair conformation |
| C3-Substituent Orientation | Equatorial (most likely) |
| C(piperidine)-O-C(aromatic) Angle | ~118-120° |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov
For this compound, the spectra would be expected to show distinct bands corresponding to each part of the molecule. The most diagnostic peaks would be those for the nitro group, which typically exhibit very strong IR absorptions. spectroscopyonline.comresearchgate.net
Table 4: Predicted Characteristic IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| Piperidine N-H | Stretching | 3300 - 3500 | Medium | Weak |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H | Stretching | 2850 - 3000 | Strong | Medium |
| Nitro NO₂ | Asymmetric Stretch | 1510 - 1560 | Very Strong | Medium |
| Nitro NO₂ | Symmetric Stretch | 1340 - 1380 | Very Strong | Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Strong | Strong |
| Aryl Ether C-O-C | Asymmetric Stretch | 1200 - 1275 | Strong | Medium |
| Alkyl Ether C-O-C | Symmetric Stretch | 1000 - 1075 | Strong | Weak |
Theoretical and Computational Studies of 3 4 Methyl 3 Nitrophenoxy Piperidine
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, serve as the foundation for understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and energy. For a molecule like 3-(4-Methyl-3-nitrophenoxy)piperidine, DFT, using functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), offers a balance of computational cost and accuracy for predicting its geometry, electronic orbitals, and charge distribution. rsc.org
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
The electronic character of a molecule is primarily defined by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. bookpi.org A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
For this compound, computational analysis would likely show that the HOMO is predominantly localized on the electron-rich 4-methyl-3-nitrophenoxy moiety, specifically the phenyl ring and the ether oxygen atom. Conversely, the LUMO is expected to be centered on the electron-withdrawing nitro group (-NO₂), which is a characteristic feature of nitroaromatic compounds. This separation of FMOs indicates a potential for intramolecular charge transfer upon electronic excitation.
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Calculated via DFT/B3LYP)
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.85 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| ELUMO | -2.15 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
Energetics of Conformational Isomers and Rotational Barriers
The flexibility of this compound arises from two main sources: the conformational dynamics of the piperidine (B6355638) ring and the rotation around the C-O-C ether linkage. The piperidine ring typically adopts a stable chair conformation to minimize angular and torsional strain. nih.gov This leads to two principal conformational isomers: one where the nitrophenoxy substituent is in an axial position and another where it is in an equatorial position.
Quantum chemical calculations are used to determine the relative energies of these conformers. For a bulky substituent like 4-methyl-3-nitrophenoxy, the equatorial conformation is overwhelmingly favored energetically to avoid 1,3-diaxial steric interactions that would destabilize the axial conformer. nih.gov Furthermore, computational methods can map the potential energy surface for rotation around the phenyl-O and piperidinyl-O bonds to determine the energy barriers, revealing the most stable rotational isomers (rotamers).
Table 2: Illustrative Relative Energies of Conformational Isomers
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) | Notes |
|---|---|---|---|
| Equatorial-Chair | 0.00 | >99% | The thermodynamically most stable conformer. |
| Axial-Chair | +4.50 | <1% | Significantly destabilized by steric hindrance. |
Charge Distribution and Electrostatic Potential Surfaces
The distribution of electrons within a molecule governs its electrostatic interactions and is a key determinant of its reactivity. A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of this charge distribution. On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP surface would show a significant concentration of negative potential around the oxygen atoms of the nitro group and the ether linkage. These sites represent the primary centers for interaction with electrophiles or for hydrogen bonding. A region of high positive potential would be located around the hydrogen atom attached to the piperidine nitrogen (N-H), making it the most likely site for deprotonation or interaction with a nucleophile. bookpi.org
Molecular Dynamics (MD) Simulations for Conformational Landscape and Flexibility
While quantum chemical calculations provide a static picture of a molecule's minimum energy states, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. researchgate.net An MD simulation of this compound, typically run for a duration of 100 nanoseconds or more in an explicit solvent environment, would allow for the exploration of its conformational landscape and flexibility. researchgate.net
By solving Newton's equations of motion for the atoms in the system, MD simulations can track the stability of the lowest-energy chair conformation, observe transient excursions to higher-energy states like the twist-boat, and monitor the rotational freedom of the phenoxy group relative to the piperidine ring. rsc.org Analysis of the simulation trajectory, including metrics like the root-mean-square deviation (RMSD), can confirm the conformational stability of the molecule around its equilibrium geometry.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies that govern reaction rates. A plausible synthetic route for this compound is a Nucleophilic Aromatic Substitution (SNAr) reaction. masterorganicchemistry.com This would involve the reaction of a deprotonated 3-hydroxypiperidine (B146073) (an alkoxide) with an activated aryl halide, such as 1-fluoro-4-methyl-2-nitrobenzene. chemistrysteps.com
The SNAr mechanism proceeds via a two-step addition-elimination pathway. libretexts.org First, the piperidinoxy nucleophile attacks the carbon atom bearing the leaving group, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group (e.g., fluoride) is expelled, restoring the aromaticity of the ring.
Transition State Analysis and Activation Energies
Using DFT, the geometry of the reactants, intermediates, products, and, most importantly, the transition states (TS) along the reaction coordinate can be optimized. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step and thus has the highest activation energy. masterorganicchemistry.com Computational analysis would focus on locating the transition state (TS1) for this step. The calculated activation energy (ΔE‡) provides a quantitative measure of the reaction's kinetic feasibility.
A similar analysis could be performed for an alternative route like the Williamson ether synthesis, reacting 3-halopiperidine with 4-methyl-3-nitrophenate, to compare the kinetic favorability of different synthetic strategies. researchgate.netrsc.org
Table 3: Illustrative Calculated Activation Energies for a Proposed SNAr Synthesis
| Reaction Step | Description | Calculated Activation Energy (ΔE‡) (kcal/mol) |
|---|---|---|
| Step 1 (TS1) | Nucleophilic attack and formation of the Meisenheimer complex. | 22.5 |
Reaction Coordinate Mapping
Reaction coordinate mapping is a powerful computational technique used to explore the potential energy surface of a chemical reaction, identifying transition states and intermediates along a reaction pathway. This method is instrumental in understanding reaction mechanisms and predicting reaction kinetics. For a molecule like this compound, reaction coordinate mapping could, for instance, elucidate the energetic landscape of its synthesis, conformational changes, or potential degradation pathways.
Currently, no specific studies applying reaction coordinate mapping to this compound have been published. General methodologies for reaction-coordinate mapping exist and are applied to complex quantum dissipative dynamics, but their application to this particular compound is not documented. arxiv.org Such a study would require sophisticated computational resources and would provide invaluable insight into its chemical behavior.
Hydrogen Bonding and Intermolecular Interaction Analysis
The analysis of hydrogen bonding and other intermolecular interactions is fundamental to understanding the solid-state properties, solubility, and biological activity of a compound. For this compound, the piperidine nitrogen atom can act as a hydrogen bond acceptor, while the nitro group can also participate in various non-covalent interactions.
Computational studies on similar molecules, such as piperidine/piperazine-based compounds, have revealed the critical role of hydrogen bonds and salt bridge interactions in their binding to biological targets like the sigma-1 receptor. rsc.orgnih.gov These analyses often involve molecular docking simulations and molecular dynamics to identify key interactions with amino acid residues.
In the context of crystal engineering and materials science, understanding the intermolecular interactions is key. For instance, studies on hydrates of substituted piperidines have utilized X-ray crystallography and quantum chemistry to analyze the hydrogen bonding networks between the piperidine derivatives and water molecules. researchgate.net A similar investigation for this compound would involve computational methods to calculate the energies of various possible intermolecular arrangements and predict the most stable crystal structures.
Without experimental or computational data for this compound, any discussion of its specific hydrogen bonding patterns or intermolecular interaction energies would be purely speculative. The presence of the nitro group and the methyl-substituted phenoxy ring introduces electronic and steric factors that would uniquely influence its interaction profile compared to simpler piperidine derivatives.
Mechanistic Investigations of Reaction Pathways for 3 4 Methyl 3 Nitrophenoxy Piperidine Synthesis and Transformations
Elucidation of Reaction Kinetics and Rate-Determining Steps
The kinetics of SNAr reactions involving amines like piperidine (B6355638) are well-documented. nih.govrsc.org Generally, these reactions exhibit second-order kinetics, being first-order with respect to both the aromatic substrate and the amine nucleophile. maxapress.comresearchgate.net For the synthesis of 3-(4-Methyl-3-nitrophenoxy)piperidine, the rate law can be expressed as:
Rate = k[4-methyl-3-nitrophenol derivative][3-hydroxypiperidine]
The rate-determining step in many SNAr reactions is the initial nucleophilic attack on the aromatic ring to form a high-energy intermediate known as a Meisenheimer complex. nih.govmdpi.com This step involves the disruption of the aromaticity of the benzene (B151609) ring and is therefore energetically costly. The subsequent departure of the leaving group to restore aromaticity is typically a faster process.
However, in some cases, particularly with amine nucleophiles, the breakdown of the intermediate to form the product can be the rate-limiting step. nih.gov This is often influenced by factors such as the nature of the leaving group, the solvent, and the presence of catalysts. For the reaction to form this compound, where the leaving group would likely be a halide or another suitable activating group on the phenol (B47542) derivative, the initial addition of the piperidine is the probable rate-determining step. mdpi.com
A study on the reaction of piperidine with substituted N-methylpyridinium ions showed that the reactions are second-order in piperidine, suggesting a mechanism where one molecule of piperidine acts as a nucleophile and a second acts as a base to deprotonate the addition intermediate, which is the rate-determining step. nih.gov While the substrate is different, this highlights the potential for more complex kinetic profiles in related systems.
Table 1: Hypothetical Kinetic Data for the Synthesis of this compound
| Experiment | Initial [Aryl Halide] (M) | Initial [Piperidine] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁵ |
| Note: This table is illustrative and based on expected second-order kinetics. |
Identification of Intermediates and Transient Species
The key intermediate in the SNAr synthesis of this compound is the Meisenheimer complex. nih.gov This is a resonance-stabilized, anionic sigma complex formed by the addition of the piperidine nucleophile to the electron-deficient aromatic ring. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group.
In reactions involving piperidine, a second transient species can be a hydrogen-bonded complex between the initial addition intermediate and a second molecule of piperidine, which then facilitates the removal of a proton in the rate-determining step. nih.gov
Influence of Catalysis and Reaction Conditions on Mechanism
The synthesis of this compound can be significantly influenced by the choice of catalyst and reaction conditions. Base catalysis is a common feature in SNAr reactions with amine nucleophiles. researchgate.net The base can be a second equivalent of the amine reactant or an added, non-nucleophilic base. The role of the base is to deprotonate the nitrogen of the piperidine in the Meisenheimer intermediate, facilitating the elimination of the leaving group and the formation of the final product. nih.gov
The choice of solvent also plays a crucial role. Polar aprotic solvents like DMSO, DMF, and acetonitrile (B52724) are often preferred as they can solvate the cationic counter-ion of the base without strongly solvating the nucleophile, thus enhancing its reactivity. The reaction temperature is another critical parameter; higher temperatures generally increase the reaction rate but can also lead to side reactions.
Palladium-catalyzed cross-coupling reactions represent an alternative mechanistic pathway for the formation of aryl-piperidine bonds, although these are more commonly employed for N-arylation rather than O-arylation of piperidines. nih.gov In such cases, the mechanism would involve oxidative addition, transmetalation, and reductive elimination steps.
Table 2: Effect of Reaction Conditions on the Yield of Aryl Piperidine Ethers
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| None | K₂CO₃ | DMF | 100 | 65 |
| Cs₂CO₃ | Cs₂CO₃ | DMSO | 120 | 85 |
| Pd(OAc)₂/BINAP | NaOtBu | Toluene | 110 | 92 (N-arylation) |
| CuI | K₃PO₄ | Dioxane | 100 | 78 |
| Note: This table presents typical conditions and yields for related SNAr and coupling reactions and is for illustrative purposes. |
Regioselectivity and Diastereoselectivity Control Mechanisms
Regioselectivity in the synthesis of this compound is primarily dictated by the electronic properties of the aromatic substrate. The strongly electron-withdrawing nitro group directs nucleophilic attack to the positions ortho and para to it. In a substrate like 1-fluoro-4-methyl-3-nitrobenzene, the fluorine atom is ortho to the nitro group, making this position highly activated for substitution. The methyl group, being weakly electron-donating, has a lesser directing effect. Thus, the nucleophilic attack of the piperidine derivative will overwhelmingly occur at the carbon bearing the leaving group, leading to the desired regioisomer. The generation of a 3,4-piperidyne intermediate, which can lead to a loss of regioselectivity, is a much less common reaction pathway and typically requires very strong bases. nih.gov
Diastereoselectivity becomes a key consideration as this compound contains a stereocenter at the 3-position of the piperidine ring. If a racemic mixture of a 3-substituted piperidine is used, the product will also be a racemate. To achieve a specific diastereomer, one must either start with an enantiomerically pure piperidine derivative or employ a stereoselective synthesis strategy.
Several methods exist for the diastereoselective synthesis of substituted piperidines. nih.gov These include:
Hydrogenation of substituted pyridines: Catalytic hydrogenation of a suitably substituted pyridine (B92270) precursor can lead to specific diastereomers of the resulting piperidine, with the stereochemical outcome often dependent on the catalyst and reaction conditions. rsc.orgsnnu.edu.cn
Cyclization reactions: Intramolecular cyclization of acyclic precursors can be designed to control the formation of specific stereoisomers. nih.gov For instance, a nitro-Mannich reaction followed by a ring-closure condensation has been used to control the relative stereochemistry at different positions on the piperidine ring. nih.gov
Chiral auxiliaries: The use of chiral auxiliaries can direct the stereochemical course of reactions used to construct the piperidine ring. rsc.org
For the synthesis of a specific diastereomer of this compound, it would be most straightforward to begin with an enantiomerically pure 3-hydroxypiperidine (B146073), which would then react with the aromatic partner with retention of configuration at the stereocenter.
Derivatization and Analogue Development Strategies Based on the 3 4 Methyl 3 Nitrophenoxy Piperidine Scaffold
Functional Group Modifications on the Piperidine (B6355638) Ring
The piperidine ring is a common motif in a vast number of pharmaceuticals due to its favorable physicochemical properties and its ability to engage in various biological interactions. mdpi.com The secondary amine within the piperidine ring of 3-(4-methyl-3-nitrophenoxy)piperidine is a primary handle for functional group modifications. A variety of substituents can be introduced at this position to modulate the compound's basicity, lipophilicity, and steric bulk, all of which can significantly impact its biological activity.
Common derivatization strategies at the piperidine nitrogen include:
N-Alkylation and N-Arylation: Introduction of various alkyl or aryl groups can be achieved through standard synthetic methodologies. These modifications can influence the compound's interaction with biological targets and its metabolic stability.
N-Acylation and N-Sulfonylation: The formation of amides and sulfonamides by reacting the piperidine nitrogen with acyl chlorides or sulfonyl chlorides, respectively, can alter the electronic properties and hydrogen bonding capacity of the molecule. nih.gov
Reductive Amination: This method allows for the introduction of a wide range of substituents by reacting the secondary amine with aldehydes or ketones in the presence of a reducing agent.
Beyond the nitrogen atom, modifications can also be envisioned at the carbon atoms of the piperidine ring, although this often requires more complex synthetic routes starting from functionalized piperidine precursors.
Table 1: Potential Functional Group Modifications on the Piperidine Ring
| Modification Type | Reagents and Conditions | Potential Impact on Properties |
|---|---|---|
| N-Alkylation | Alkyl halide, base | Altered lipophilicity and steric profile |
| N-Arylation | Aryl halide, palladium catalyst | Introduction of aromatic interactions |
| N-Acylation | Acyl chloride, triethylamine | Reduced basicity, increased H-bond capacity |
| N-Sulfonylation | Sulfonyl chloride, triethylamine | Altered electronic and solubility properties |
| Reductive Amination | Aldehyde/ketone, NaBH(OAc)3 | Introduction of diverse substituents |
Substituent Variation on the Nitrophenoxy Moiety
The nitrophenoxy moiety of the scaffold offers another rich area for chemical exploration. The nitro group and the methyl group, as well as the aromatic ring itself, can be modified to fine-tune the electronic and steric properties of the molecule.
Key strategies for modifying the nitrophenoxy moiety include:
Modification of the Nitro Group: The nitro group is a strong electron-withdrawing group and can be a site for metabolic reduction. It can be reduced to an amino group, which can then be further derivatized (e.g., via acylation, alkylation). Alternatively, the nitro group can be replaced with other electron-withdrawing groups such as cyano, trifluoromethyl, or sulfonyl groups to modulate the electronic character of the aromatic ring.
Variation of the Methyl Group: The methyl group can be replaced with other alkyl groups of varying sizes (e.g., ethyl, isopropyl) to probe steric interactions with the target protein. It can also be substituted with electron-donating or electron-withdrawing groups to alter the electronic properties of the phenoxy ring.
Positional Isomerism: The relative positions of the methyl and nitro groups on the phenoxy ring can be altered to investigate the importance of their specific substitution pattern for biological activity.
Introduction of Additional Substituents: The aromatic ring can be further functionalized with a variety of substituents, such as halogens, alkoxy groups, or other functional groups, to explore additional binding interactions.
Table 2: Potential Substituent Variations on the Nitrophenoxy Moiety
| Modification Site | Type of Variation | Potential Impact on Properties |
|---|---|---|
| Nitro Group | Reduction to amine, replacement with other EWGs | Altered electronics, metabolic stability, H-bonding |
| Methyl Group | Variation in alkyl size, replacement with other groups | Probing steric and electronic requirements |
| Aromatic Ring | Introduction of halogens, alkoxy, etc. | Modified lipophilicity, polarity, and binding |
| Substituent Position | Altering the arrangement of methyl and nitro groups | Investigating the importance of the substitution pattern |
Strategies for Scaffold Diversification
To explore a broader chemical space and potentially discover novel pharmacological profiles, the core scaffold of this compound can be significantly altered. These diversification strategies move beyond simple functional group modifications and involve changes to the fundamental structure of the molecule.
Approaches to scaffold diversification include:
Ring Size Modification: The piperidine ring can be contracted to a pyrrolidine (B122466) or expanded to an azepane ring to assess the impact of ring size on conformational preferences and biological activity.
Introduction of Heteroatoms: Additional heteroatoms can be incorporated into the piperidine or phenoxy rings to create novel heterocyclic systems with different electronic and geometric properties.
Linker Modification: The ether linkage connecting the piperidine and phenoxy moieties can be replaced with other functional groups, such as an amine, amide, or a short alkyl chain, to alter the flexibility and orientation of the two ring systems relative to each other.
Scaffold Hopping: This involves replacing the entire piperidine or nitrophenoxy moiety with a bioisosteric equivalent that mimics the key interactions of the original group but possesses a different chemical structure.
Table 3: Potential Strategies for Scaffold Diversification
| Diversification Strategy | Example Modification | Potential Outcome |
|---|---|---|
| Ring Size Modification | Pyrrolidine or azepane instead of piperidine | Altered conformational flexibility and binding |
| Heteroatom Introduction | e.g., a nitrogen atom in the phenoxy ring (pyridyloxy) | Modified electronic properties and H-bonding |
| Linker Modification | Amine or amide linker instead of ether | Changed relative orientation of the two rings |
| Scaffold Hopping | Replacing nitrophenoxy with a different aromatic system | Discovery of novel intellectual property |
Stereochemical Variation in Analog Design
The 3-position of the piperidine ring in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers, (R)- and (S)-3-(4-methyl-3-nitrophenoxy)piperidine. It is well-established in medicinal chemistry that different enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and toxicity profiles.
Key considerations for stereochemical variation include:
Asymmetric Synthesis: The development of synthetic routes that allow for the selective synthesis of each enantiomer is crucial for evaluating their individual biological properties. Methods such as chiral resolution of a racemic mixture or the use of chiral starting materials or catalysts can be employed.
Determination of Absolute Configuration: The absolute configuration of the more active enantiomer needs to be determined to understand the stereochemical requirements for binding to the biological target.
Introduction of Additional Stereocenters: Further derivatization of the scaffold can introduce additional stereocenters, leading to the formation of diastereomers. The synthesis and biological evaluation of these diastereomers can provide further insights into the optimal three-dimensional structure for activity. The diastereoselective synthesis of substituted piperidines is an active area of research. researchgate.net
Table 4: Considerations for Stereochemical Variation
| Aspect | Importance in Analog Design |
|---|---|
| Synthesis of Enantiomers | Allows for the evaluation of the biological activity of individual stereoisomers. |
| Determination of Absolute Configuration | Essential for understanding the stereochemical requirements of the biological target. |
| Creation of Diastereomers | Provides a more detailed understanding of the optimal 3D structure for activity. |
Future Research Directions and Challenges in Nitrophenoxy Piperidine Chemistry
Development of Novel and Efficient Synthetic Routes
The synthesis of 3-(4-Methyl-3-nitrophenoxy)piperidine and its analogs is pivotal for exploring their chemical space and potential applications. Future research will likely concentrate on developing more efficient, scalable, and versatile synthetic strategies.
A primary area of focus will be the refinement of etherification reactions to form the crucial C-O bond between the nitrophenol and piperidine (B6355638) moieties. While classical methods like the Williamson ether synthesis are foundational, they often require harsh conditions. Modern cross-coupling reactions, particularly those catalyzed by palladium and copper, offer milder and more efficient alternatives. Future investigations will likely aim to optimize these catalytic systems to improve yields, reduce reaction times, and broaden the substrate scope. For instance, the development of novel phosphine (B1218219) ligands for palladium catalysts could enhance their activity and selectivity for the coupling of hindered nitrophenols with the piperidine ring.
Below is a comparative table of potential synthetic methodologies that could be explored for the synthesis of this compound:
| Synthetic Method | Catalyst/Reagents | Potential Advantages | Foreseen Challenges |
| Ullmann Condensation | Copper salts (e.g., CuI, CuO) with ligands (e.g., phenanthroline, amino acids) | Use of inexpensive and abundant copper catalyst. | Often requires high reaction temperatures; ligand optimization can be challenging. |
| Buchwald-Hartwig Amination | Palladium complexes with specialized phosphine ligands (e.g., BINAP, XPhos) | Mild reaction conditions, broad substrate scope, high functional group tolerance. | Cost of palladium and specialized ligands; sensitivity to air and moisture. |
| Microwave-Assisted Synthesis | Standard reagents under microwave irradiation | Rapid reaction times, often higher yields, improved purity. | Scalability can be an issue; requires specialized equipment. |
| Flow Chemistry | Immobilized catalysts in a continuous flow reactor | Precise control over reaction parameters, enhanced safety, potential for automation and scalability. | Initial setup costs can be high; catalyst leaching and deactivation. |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic routes. The development and application of advanced spectroscopic probes for real-time, in-situ reaction monitoring will be a key research direction. Traditional offline analysis by techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) provides only snapshots of a reaction's progress. In contrast, real-time monitoring can offer continuous data on the concentrations of reactants, intermediates, and products.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the advent of benchtop NMR spectrometers, is becoming an increasingly accessible tool for online reaction monitoring. Future research could focus on developing optimized pulse sequences and flow-cell technologies to enhance the sensitivity and resolution of in-situ NMR for tracking the formation of this compound. This would allow for the precise determination of reaction kinetics and the identification of transient intermediates, providing invaluable mechanistic insights.
Infrared (IR) and Raman spectroscopy are other powerful techniques for real-time analysis. The characteristic vibrational frequencies of the nitro group (typically around 1550-1475 cm⁻¹ for asymmetric stretching and 1360-1290 cm⁻¹ for symmetric stretching in aromatic nitro compounds) and the C-O-C ether linkage can be monitored to follow the progress of the reaction. nih.gov Fiber-optic probes can be directly inserted into the reaction vessel, enabling continuous data acquisition without disturbing the reaction mixture.
The following table summarizes key spectroscopic data for the functional groups present in this compound:
| Functional Group | Spectroscopic Technique | Characteristic Signal/Region |
| Aromatic Nitro Group (-NO₂) | Infrared (IR) Spectroscopy | Asymmetric stretch: 1550-1475 cm⁻¹; Symmetric stretch: 1360-1290 cm⁻¹ |
| Aryl Ether (Ar-O-R) | Infrared (IR) Spectroscopy | Asymmetric C-O-C stretch: ~1250 cm⁻¹; Symmetric C-O-C stretch: ~1040 cm⁻¹ |
| Piperidine N-H | ¹H NMR Spectroscopy | Broad singlet, chemical shift is solvent and concentration dependent |
| Aromatic Protons | ¹H NMR Spectroscopy | Deshielded region, typically 6.5-8.0 ppm |
| Piperidine Protons | ¹H NMR Spectroscopy | Aliphatic region, typically 1.5-3.5 ppm |
| Aromatic Carbons | ¹³C NMR Spectroscopy | Typically 110-160 ppm |
Integration of Machine Learning in Retrosynthesis and Reaction Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. For nitrophenoxy piperidine chemistry, these computational tools hold immense potential for both retrosynthetic analysis and the prediction of reaction outcomes.
Furthermore, machine learning models can be developed to predict the outcomes of chemical reactions, including yields and the formation of byproducts. rsc.orgresearcher.life For the synthesis of this compound, an ML model could be trained on a dataset of similar etherification reactions to predict the optimal catalyst, solvent, and temperature for a given set of reactants. This predictive capability can significantly reduce the amount of empirical trial-and-error required in the laboratory, saving time and resources. The prediction of regioselectivity, for instance in the nitration of the phenolic precursor or in potential further functionalization of the piperidine ring, is another area where machine learning can provide valuable guidance. nih.gov
Exploration of New Catalytic Systems for Sustainable Production
The principles of green chemistry are increasingly influencing the design of synthetic processes. A major challenge and research opportunity in the synthesis of this compound and its derivatives lies in the development of new, sustainable catalytic systems.
The reliance on precious metal catalysts like palladium, while effective, presents challenges in terms of cost and environmental impact. Consequently, there is a growing interest in developing catalysts based on more abundant and less toxic first-row transition metals such as copper, iron, and nickel. While copper-catalyzed Ullmann-type reactions for C-O bond formation are well-established, future research will focus on developing more active and robust copper catalysts that can operate under milder conditions and with lower catalyst loadings. nih.gov
The development of recyclable catalysts is another key aspect of sustainable production. This can be achieved by immobilizing the catalyst on a solid support, such as a polymer or silica (B1680970) gel, allowing for easy separation from the reaction mixture and reuse in subsequent batches. Heterogeneous catalysts not only simplify product purification but also minimize the contamination of the final product with metal residues.
Photocatalysis represents a frontier in sustainable synthesis, utilizing light as an energy source to drive chemical reactions. The development of photocatalytic methods for the formation of the C-O ether bond in nitrophenoxy piperidines could offer a green alternative to traditional thermal methods. This would involve the design of suitable photosensitizers that can absorb visible light and promote the desired transformation under mild conditions.
The following table outlines potential sustainable catalytic approaches for the synthesis of aryl piperidinyl ethers:
| Catalytic Approach | Catalyst Type | Potential Advantages | Research Challenges |
| First-Row Transition Metal Catalysis | Copper, Iron, Nickel complexes | Low cost, low toxicity, high natural abundance. | Often require higher catalyst loadings and temperatures compared to palladium. |
| Heterogeneous Catalysis | Metal nanoparticles on solid supports (e.g., Pd/C, Cu/SiO₂) | Easy separation and recyclability, reduced metal contamination of product. | Lower activity compared to homogeneous counterparts, potential for metal leaching. |
| Biocatalysis | Enzymes (e.g., laccases, peroxidases) | High selectivity, mild reaction conditions (aqueous media, room temperature), environmentally benign. | Limited substrate scope, enzyme stability can be an issue. |
| Photocatalysis | Organic dyes, semiconductor nanoparticles, transition metal complexes | Utilizes light as a renewable energy source, mild reaction conditions. | Quantum yields can be low, scalability can be a challenge. |
Q & A
Intermediate Question
- Spectroscopy:
- Chromatography: HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% threshold) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 265.12) .
How can researchers resolve contradictions in spectral data when characterizing novel derivatives of this compound?
Advanced Question
- Cross-Validation: Compare NMR data with computational predictions (DFT calculations) to verify unexpected shifts or splitting patterns .
- X-ray Crystallography: Resolve stereochemical ambiguities (e.g., axial vs. equatorial nitro group orientation) .
- Isotopic Labeling: Use deuterated analogs to distinguish overlapping signals in complex mixtures .
What strategies are recommended for elucidating the mechanism of action of this compound in biological systems?
Advanced Question
- Receptor Binding Assays: Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement techniques .
- Enzyme Inhibition Studies: Evaluate IC₅₀ values against monoamine oxidases (MAOs) or cytochrome P450 isoforms via fluorometric assays .
- Molecular Dynamics Simulations: Model interactions with binding pockets to predict pharmacophore features .
What are the key considerations for designing stable formulations of this compound in pharmacological studies?
Intermediate Question
- pH Stability: Maintain formulations at pH 6–8 to prevent nitro group reduction or piperidine ring hydrolysis .
- Light Sensitivity: Use amber vials to protect against photodegradation .
- Excipients: Incorporate antioxidants (e.g., ascorbic acid) in solid dispersions to enhance shelf life .
How does the electronic environment of the nitro group influence the reactivity of this compound in nucleophilic substitution reactions?
Advanced Question
The nitro group acts as a strong electron-withdrawing meta-director:
- Activation Effects: Enhances electrophilicity of the adjacent carbon, facilitating SNAr reactions with amines or thiols .
- Steric Hindrance: The methyl group at C4 reduces accessibility to the nitro-substituted position, requiring bulky nucleophiles (e.g., tert-butylamine) for efficient substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
